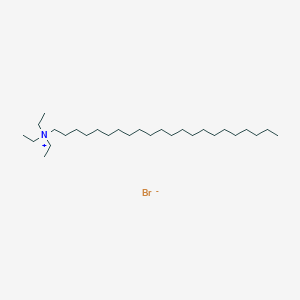
N,N,N-Triethyldocosan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyldocosan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldocosan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of docosylamine with triethylamine and bromoethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethyldocosan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in precipitation reactions when mixed with certain anions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium and mild heating.
Precipitation Reactions: When mixed with anions like sulfate or phosphate, this compound can form insoluble precipitates.
Major Products
Substitution Reactions: The major products are typically the substituted ammonium compounds and the corresponding halide salts.
Precipitation Reactions: The products are usually insoluble salts that precipitate out of the solution.
Aplicaciones Científicas De Investigación
N,N,N-Triethyldocosan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the preparation of liposomes and other vesicular systems for drug delivery.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethyldocosan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. The positively charged ammonium group interacts with negatively charged molecules, enhancing its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with a shorter alkyl chain.
Cetyltrimethylammonium bromide: Similar structure but with a hexadecyl chain.
Hexadecyltrimethylammonium bromide: Similar to cetyltrimethylammonium bromide but with a different alkyl chain length.
Uniqueness
N,N,N-Triethyldocosan-1-aminium bromide is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties and antimicrobial activity.
Propiedades
Número CAS |
21410-64-0 |
|---|---|
Fórmula molecular |
C28H60BrN |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
docosyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C28H60N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(6-2,7-3)8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IBKXTXTZGCOLCW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


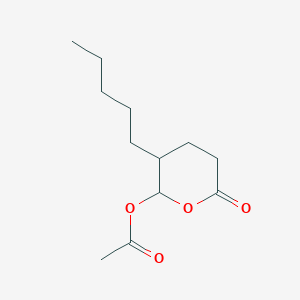
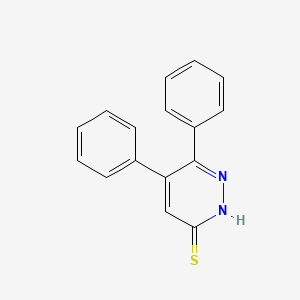
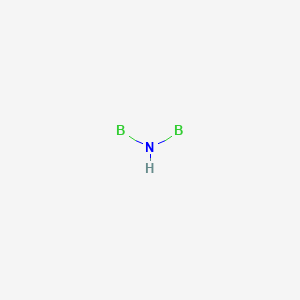

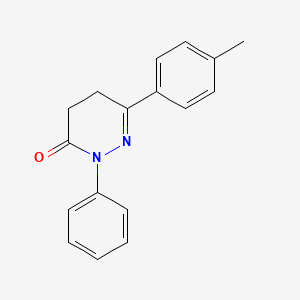
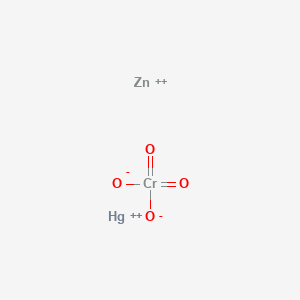
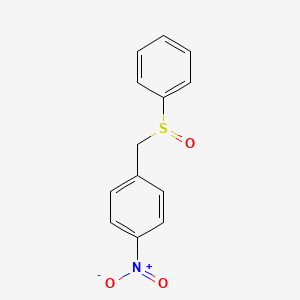
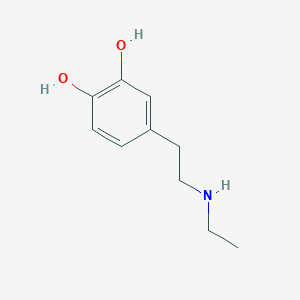
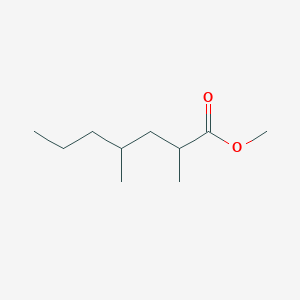



![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

